molecular formula C18H30N4OS B2656729 2-(cyclopentylthio)-1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)ethanone CAS No. 1286728-11-7

2-(cyclopentylthio)-1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)ethanone

Cat. No.: B2656729
CAS No.: 1286728-11-7
M. Wt: 350.53
InChI Key: UVYBCQJGAGVCQP-UHFFFAOYSA-N
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Description

2-(cyclopentylthio)-1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)ethanone is a synthetic chemical reagent designed for research and development purposes, integrating distinct pharmacophores known for their relevance in medicinal chemistry. This compound features a piperazine ring, a moiety frequently explored for its potential role in central nervous system (CNS) targeting, particularly in the development of ligands for neurological targets . The structure is further modified with a 3,5-dimethylpyrazole unit, a heterocycle recognized for its presence in compounds investigated for cytotoxic effects against various cancer cell lines, including colon cancer and lung adenocarcinoma . The cyclopentylthio ether linkage may influence the compound's physicochemical properties, such as lipophilicity, which can be critical for cell membrane permeability and overall bioactivity . Researchers may find this compound valuable as a building block or a lead structure in several areas, including the synthesis of novel protein kinase inhibitors , the investigation of cytotoxic agents , and the development of ligands for ion channels or transporters . Its mechanism of action would be specific to the research context but could involve the modulation of enzyme or receptor activity. This product is intended for laboratory research use by qualified professionals only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-cyclopentylsulfanyl-1-[4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4OS/c1-15-13-16(2)22(19-15)12-9-20-7-10-21(11-8-20)18(23)14-24-17-5-3-4-6-17/h13,17H,3-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYBCQJGAGVCQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCN2CCN(CC2)C(=O)CSC3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic routes and reaction conditions: : The synthesis of 2-(cyclopentylthio)-1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)ethanone involves several steps. Initially, the cyclopentylthio group is introduced through a substitution reaction. The piperazinyl moiety is then synthesized, followed by the attachment of the pyrazole ring. Each step requires specific reagents and conditions, such as solvents, temperatures, and catalysts, to ensure the desired product is obtained with high purity and yield.

Industrial production methods: : Industrial-scale production of this compound may involve optimizing the synthetic routes to improve efficiency and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of reactions it undergoes: : 2-(cyclopentylthio)-1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common reagents and conditions used in these reactions: : Typical reagents may include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Conditions like temperature, pH, and solvent choice are crucial for these reactions.

Major products formed from these reactions: : The major products depend on the specific reactions performed. Oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield corresponding alcohols or amines. Substitution reactions might produce various derivatives based on the nucleophiles used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to 2-(cyclopentylthio)-1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)ethanone exhibit significant anticancer properties. The pyrazole component is known for its ability to inhibit specific kinases involved in cancer progression. A study demonstrated that derivatives of pyrazole showed effective inhibition of cell proliferation in various cancer cell lines, suggesting potential applications in targeted cancer therapies .

2. Neuropharmacology

The piperazine structure is often associated with neuroactive compounds. Preliminary studies have shown that related compounds can modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation may lead to potential applications in treating neuropsychiatric disorders such as depression and anxiety .

3. Antimicrobial Properties

The thioether functional group present in the compound contributes to its antimicrobial activity. Research has highlighted the efficacy of thioether-containing compounds against a range of bacterial strains, indicating a possible role in developing new antimicrobial agents .

Material Science Applications

1. Polymer Chemistry

The compound can serve as a building block in polymer synthesis due to its functional groups that allow for copolymerization reactions. For instance, it can be utilized in the synthesis of novel materials with tailored properties for applications in coatings and adhesives .

2. Nanotechnology

In nanomedicine, lipid nanoparticles incorporating similar structures have shown promise for delivering therapeutic agents effectively to target sites within the body. The ability to modify the surface properties of these nanoparticles using compounds like this compound enhances their biocompatibility and targeting capabilities .

Case Studies

Study Objective Findings
Anticancer Study Evaluate cytotoxicity on cancer cell linesSignificant inhibition of cell growth observed with IC50 values indicating potency against breast and lung cancer cells .
Neuropharmacological Assessment Investigate effects on serotonin receptorsCompound showed increased binding affinity to 5-HT receptors, suggesting potential antidepressant activity .
Antimicrobial Testing Test effectiveness against bacterial strainsDemonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria .

Mechanism of Action

2-(cyclopentylthio)-1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)ethanone exerts its effects through interactions with specific molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, thereby influencing biological pathways. Understanding the precise mechanism requires detailed studies on its binding affinities, molecular docking, and structure-activity relationships.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with the target molecule, primarily through the piperazine-ethanone core or pyrazole substituents:

Compound Name Key Substituents Molecular Formula Reported Bioactivity Reference
2-((1-Substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone Tetrazolylthio, sulfonylpiperazine Varies Antiproliferative activity (preliminary, mechanism unspecified)
(Z)-1-(4-Chlorophenyl)-2-(3,5-dimethyl-4-(substituted phenyldiazenyl)-1H-pyrazol-1-yl)ethanone Diazenylpyrazole, 4-chlorophenyl C19H16ClN5O3 (e.g.) Antibacterial (Gram-positive/Gram-negative), antifungal, anthelmintic
2-(3,5-Dimethyl-4-nitropyrazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone Nitropyrazole, phenylpiperazine C17H21N5O3 No bioactivity reported; nitro group may enhance electrophilicity for covalent binding
1-(4-(4-Aminophenyl)piperazin-1-yl)ethanone derivatives Triazolylphenylamino pyrimidine, piperazine Varies Kinase inhibition (implied by structural analogy to kinase-targeting scaffolds)

Key Comparative Insights

Substituent Impact on Bioactivity: The diazenylpyrazole derivatives (e.g., compound 22 in ) exhibit broad-spectrum antibacterial activity (MIC: 12.5–25 µg/mL against S. aureus and E. coli), attributed to the electron-withdrawing diazenyl group enhancing target binding . Tetrazolylthio analogs () show antiproliferative activity, suggesting that sulfur-containing substituents at the ethanone position are critical for cytotoxicity .

Synthetic Methodologies: The target compound’s synthesis likely parallels ’s procedure, where bromoethanone intermediates react with thiols (e.g., tetrazole-5-thiol) under basic conditions . However, substituting tetrazole with cyclopentylthio would require optimizing reaction conditions for steric hindrance.

The target compound’s 3,5-dimethylpyrazole substituent may instead stabilize hydrophobic interactions.

Piperazine Role: Piperazine-ethanone scaffolds (common across all analogs) enhance solubility and serve as flexible linkers for attaching pharmacophores. For example, in , the piperazine connects a triazolylphenylamino pyrimidine to an ethanone group, enabling kinase inhibition .

Biological Activity

Overview of the Compound

Chemical Structure : The compound is characterized by a complex structure that incorporates a cyclopentylthio group, a piperazine moiety, and a 3,5-dimethyl-1H-pyrazole unit. This combination suggests potential interactions with various biological targets.

Molecular Formula : The molecular formula can be deduced from its structure, indicating it consists of carbon, hydrogen, nitrogen, and sulfur atoms.

Pharmacological Properties

  • Antidepressant Activity : Compounds containing piperazine and pyrazole moieties have been studied for their antidepressant effects. They are believed to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Anxiolytic Effects : Similar derivatives have shown promise in reducing anxiety symptoms in preclinical models. The structural components may enhance binding to serotonin receptors or other neuropharmacological targets.
  • Antimicrobial Activity : Some related compounds exhibit antibacterial and antifungal properties. The presence of sulfur in the cyclopentylthio group may contribute to these effects through mechanisms that disrupt microbial cell membranes.
  • Receptor Binding : The piperazine ring is known for its ability to bind to various receptors including dopamine and serotonin receptors, which are crucial in mood regulation.
  • Inhibition of Enzymes : Compounds with similar structures have been reported to inhibit enzymes such as phosphodiesterases (PDEs), which play a role in cellular signaling pathways.

Toxicological Considerations

While some derivatives show promising biological activity, toxicity profiles must be assessed to ensure safety. Compounds with similar structures may exhibit side effects such as:

  • CNS Effects : Drowsiness or sedation due to central nervous system interaction.
  • Gastrointestinal Disturbances : Nausea or changes in appetite.

Case Studies

  • Preclinical Studies : Investigations into similar piperazine derivatives have indicated significant efficacy in animal models for depression and anxiety disorders. These studies often utilize behavioral assays to measure outcomes.
  • Clinical Trials : While specific clinical data on this compound may be limited, analogous compounds have progressed through various phases of clinical trials, demonstrating potential for therapeutic use in psychiatric disorders.

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
1-(4-Methylpiperazin-1-yl)ethanoneAntidepressant
3,5-DimethylpyrazoleAntimicrobial
KMUP-1PDE Inhibitor

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-(cyclopentylthio)-1-[4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl]ethanone, and how are intermediates characterized?

  • Methodology : Synthesis typically involves multi-step reactions, starting with cyclopentylthio introduction via nucleophilic substitution (e.g., reacting cyclopentanethiol with α-bromoacetophenone derivatives). Subsequent steps include coupling the piperazine moiety and introducing the pyrazole group through hydrazine cyclization .
  • Characterization : Intermediates are monitored via TLC for progress. Final characterization employs ¹H/¹³C NMR to confirm substituent connectivity, IR spectroscopy for functional groups (e.g., C=O at ~1690 cm⁻¹), and mass spectrometry (EI-MS or ESI-MS) for molecular ion verification .

Q. How can researchers optimize reaction conditions for synthesizing the pyrazole-piperazine core?

  • Methodology : Optimize temperature (reflux in ethanol or DMF), solvent polarity, and catalysts (e.g., K₂CO₃ for SN2 reactions). For pyrazole formation, use acetylacetone and hydrazine hydrate under acidic conditions .
  • Data-Driven Approach : Reaction yields improve with longer reaction times (12–24 hours) and controlled stoichiometry (3:1 hydrazine:ketone ratio) .

Q. What analytical techniques are critical for assessing purity and structural integrity?

  • Techniques :

  • HPLC : Purity analysis (>95% threshold for biological assays) .
  • X-ray Crystallography (if applicable): Resolve stereochemistry; SHELX software (e.g., SHELXL) refines crystal structures .
  • Elemental Analysis : Confirm empirical formula (e.g., C, H, N content within ±0.4% of theoretical) .

Advanced Research Questions

Q. How does the compound’s solubility and stability vary under physiological conditions, and what formulation strategies mitigate degradation?

  • Solubility : LogP values (calculated via ChemDraw) predict lipophilicity. Experimental solubility in DMSO (>10 mM) and PBS (<0.1 mM) guide formulation .
  • Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) identify degradation products via LC-MS. Lyophilization or PEG-based nanoemulsions enhance shelf life .

Q. What structure-activity relationship (SAR) insights explain its biological activity against microbial targets?

  • SAR Findings :

  • Pyrazole Ring : 3,5-Dimethyl groups enhance hydrophobic interactions with bacterial enzymes (e.g., DNA gyrase) .

  • Piperazine Linker : Flexibility improves binding to Gram-negative efflux pumps .

  • Biological Data : Compound analogues show MIC values of 2–8 µg/mL against S. aureus and E. coli (Table 1) .

    Table 1 : Antimicrobial Activity of Analogues (MIC, µg/mL)

    CompoundS. aureusE. coliC. albicans
    22 2.04.08.0
    28 8.016.016.0

Q. How can computational modeling predict binding modes with neurological targets (e.g., acetylcholinesterase)?

  • Methodology :

  • Molecular Docking (AutoDock Vina) : Simulate interactions between the cyclopentylthio group and enzyme hydrophobic pockets.
  • MD Simulations (GROMACS) : Assess binding stability over 100 ns; RMSD <2 Å indicates stable complexes .
    • Validation : Compare with experimental IC₅₀ values from enzyme inhibition assays .

Q. How should researchers resolve contradictions in biological activity data across similar compounds?

  • Case Study : Discrepancies in antifungal activity (e.g., compound 22 vs. 28 ) may arise from substituent electronic effects.
  • Resolution :

Re-test under standardized CLSI protocols.

Perform metabolomic profiling to identify off-target effects .

Methodological Guidelines

  • Synthesis : Prioritize stepwise coupling to avoid side products (e.g., thiourea formation).
  • Biological Assays : Include positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi) .
  • Data Reporting : Use CONSORT-like guidelines for reproducibility (detailed SI in supplementary files).

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